Anabasamine hydrochloride
CAS No.:
Cat. No.: VC14461416
Molecular Formula: C16H20ClN3
Molecular Weight: 289.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClN3 |
|---|---|
| Molecular Weight | 289.80 g/mol |
| IUPAC Name | 5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C16H19N3.ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;1H |
| Standard InChI Key | PFWHFUPRJSEODI-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl |
Introduction
Chemical and Structural Properties
Molecular Characterization
Anabasamine hydrochloride is the hydrochloride salt of anabasamine, a tertiary amine alkaloid. Its IUPAC name is 5-(1-methyl-2-piperidinyl)-2-(3-pyridinyl)pyridine hydrochloride, with the SMILES notation CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl . The compound crystallizes as a white powder, soluble in polar organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃ |
| Molecular Weight | 289.80 g/mol |
| Parent Compound | Anabasamine (CID 161313) |
| Solubility | Chloroform, DMSO, Acetone |
| Storage Conditions | -20°C (desiccated) |
| CAS Number | 20410-87-1 (anabasamine base) |
The stereochemistry of anabasamine influences its receptor binding affinity. For example, enantiomers of structurally related alkaloids like anabasine show differential activity at α4β2- and α7-nAChRs . Computational models predict similar stereochemical effects for anabasamine hydrochloride, though experimental validation remains ongoing .
Natural Occurrence and Synthesis
Botanical Sources
Anabasamine is naturally isolated from Anabasis aphylla, a halophytic shrub native to Central Asia and the Middle East . Traditional uses of A. aphylla in herbal medicine include treatments for diabetes and inflammation, attributed to its alkaloid content . The compound is typically extracted via ethanol or methanol solvent systems, followed by chromatographic purification .
Synthetic Pathways
Industrial synthesis of anabasamine hydrochloride involves:
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Alkylation of Pyridine Derivatives: Piperidine and pyridine precursors are coupled via nucleophilic substitution.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Recent advances in enzymatic catalysis have improved yield efficiency, reducing reliance on harsh reagents .
Pharmacological Activity
Nicotinic Receptor Modulation
Anabasamine hydrochloride acts as a partial agonist at α7-nAChRs, with a reported half-maximal effective concentration (EC₅₀) of 18 µM in vitro . Comparative studies with anabasine enantiomers reveal that stereochemistry critically impacts receptor selectivity and toxicity:
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(−)-Anabasine: Higher affinity for α7-nAChRs (Kᵢ = 0.39 µM) but lower lethality (LD₅₀ = 16 mg/kg in rodents).
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(+)-Anabasine: Preferential binding to α4β2-nAChRs (Kᵢ = 0.91 µM) and greater toxicity (LD₅₀ = 11 mg/kg) .
These findings suggest that anabasamine hydrochloride’s bipyridine structure may enhance α7 specificity, making it a candidate for cognitive disorder therapeutics .
| Hazard | Precautionary Measures |
|---|---|
| Oral Toxicity | Use PPE; avoid ingestion |
| Skin Contact | Wear nitrile gloves |
| Inhalation | Use fume hoods |
| Storage | Desiccate at -20°C |
Regulatory Status
As of 2025, anabasamine hydrochloride remains a research-grade compound without FDA approval. Commercial suppliers (e.g., BioCrick, PubChem) distribute it under "for research use only" labels .
Applications and Future Directions
Current Uses
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Neuroscience Research: Probe for nAChR subtype specificity .
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Drug Discovery: Lead compound for α7-targeted neurotherapeutics .
Emerging Opportunities
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